2-Amino-8-iodo-5,9-dihydropurin-6-one
Description
2-Amino-8-iodo-5,9-dihydropurin-6-one is a halogenated purine derivative characterized by an iodine substituent at the 8-position and an amino group at the 2-position. This compound belongs to the dihydropurinone family, which exhibits structural similarities to nucleobases like guanine and adenine. The iodine atom at position 8 likely influences electronic effects, steric bulk, and lipophilicity, which are critical in medicinal chemistry and material science applications .
Properties
CAS No. |
21323-46-6 |
|---|---|
Molecular Formula |
C5H4IN5O |
Molecular Weight |
277.02 g/mol |
IUPAC Name |
2-amino-8-iodo-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h1H,(H3,7,8,9,10,11,12) |
InChI Key |
BMZKHQGSDZCPHE-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=O)NC(=NC1=NC(=N2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-iodo-5,9-dihydropurin-6-one typically involves the iodination of a purine derivative. One common method includes the reaction of 2-amino-6-chloropurine with iodine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective iodination at the 8-position of the purine ring.
Industrial Production Methods
Industrial production of 2-Amino-8-iodo-5,9-dihydropurin-6-one may involve large-scale synthesis using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-iodo-5,9-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions are typical, using reagents like aryl halides and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-8-azido-5,9-dihydropurin-6-one can be formed.
Oxidation Products: Oxidation can lead to the formation of 2-amino-8-iodo-5,9-dihydropurin-6-one derivatives with higher oxidation states.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.
Scientific Research Applications
2-Amino-8-iodo-5,9-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique structure.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-8-iodo-5,9-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom plays a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2-Amino-8-bromo-1,7-dihydropurin-6-one (8-Bromoguanine)
- Substituents : Bromine at position 8 (vs. iodine in the target compound).
- Key Differences: Bromine has a smaller atomic radius (1.85 Å vs. This may result in lower melting points and altered binding affinities in biological systems compared to the iodo analog. The bromo derivative is widely used in cross-coupling reactions, whereas iodine’s larger size may enhance photostability or radioimaging utility .
2-Amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
- Substituents : 2-Chlorophenyl group at position 6.
- This could enhance membrane permeability but reduce solubility in aqueous media. No melting point data are provided, but aromatic substitution generally increases thermal stability compared to aliphatic chains .
Alkyl- and Aryl-Substituted Dihydropurinones
9-(p-Tolyl)-1,9-dihydropurin-6-one oxime 5d
- Substituents : p-Tolyl group at position 7.
- Properties : Melting point = 315°C, attributed to aromatic stacking and hydrogen bonding from the oxime group. The absence of an oxime in the target compound may lower its melting point and crystallinity. Aromatic substituents at position 9 (vs. iodine at position 8) also alter the electronic distribution of the purine ring .
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one
- Substituents : Ethyl and methyl groups at positions 7 and 8.
- The ethyl and methyl groups may enhance metabolic stability but reduce polarity .
Functionalized Derivatives
Ganciclovir Impurity A (2-Amino-9-[(2-chloro-2-propenyloxy)methyl]-1,9-dihydropurin-6-one)
- Substituents : Chloropropenyloxymethyl group at position 9.
- Properties : The bulky substituent increases molecular weight (255.66 g/mol) and steric hindrance, which may interfere with enzymatic recognition. This contrasts with the simpler iodine substituent in the target compound, which prioritizes electronic modulation over steric effects .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Trends
- Halogen Effects : Iodine’s large atomic size and electron-deficient nature may enhance halogen bonding in protein-ligand interactions compared to bromine or chlorine .
- Thermal Stability : Aromatic substituents (e.g., p-tolyl) increase melting points due to intermolecular interactions, whereas aliphatic chains reduce crystallinity .
- Biological Relevance : Bulky groups like chloropropenyloxymethyl (Ganciclovir Impurity A) may hinder target engagement, while smaller halogens (Br, I) optimize steric and electronic balance .
Notes
- Contradictions arise in substituent positioning (e.g., 8-iodo vs. 9-aryl), which complicates direct property extrapolation.
- Further studies should prioritize synthesizing the iodo derivative to validate theoretical comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
